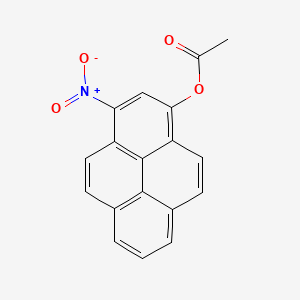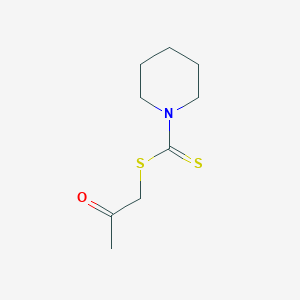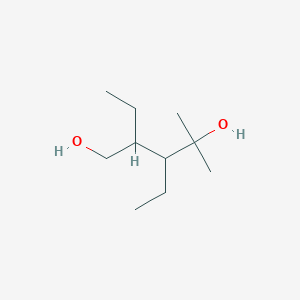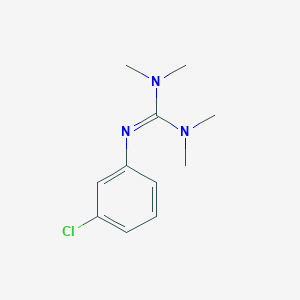
1-Nitro-3-acetoxypyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-acetoxypyrene is a nitroaromatic compound with the molecular formula C18H11NO4 and a molecular weight of 305.2842 g/mol . This compound is part of the broader class of nitroarenes, which are known for their potent mutagenic and carcinogenic properties . Nitroarenes, including this compound, are often found in environmental pollutants such as diesel engine emissions, cigarette smoke, and airborne particles .
Vorbereitungsmethoden
The synthesis of 1-Nitro-3-acetoxypyrene typically involves nitration and acetylation reactions. One common method involves the nitration of pyrene to form 1-nitropyrene, followed by acetylation to introduce the acetoxy group at the 3-position. The reaction conditions often require concentrated sulfuric acid and nitric acid for nitration, followed by acetic anhydride for acetylation . Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Nitro-3-acetoxypyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like hydroxide ions. Major products formed from these reactions include 1-amino-3-acetoxypyrene and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-acetoxypyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitroarenes in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Nitro-3-acetoxypyrene involves its interaction with DNA, leading to genotoxic effects. The nitro group undergoes metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-3-acetoxypyrene can be compared with other nitroarenes such as:
1-Nitropyrene: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
1,3-Dinitropyrene: Contains two nitro groups, leading to higher mutagenic potential compared to this compound.
1-Nitro-3-hydroxypyrene: Similar structure but with a hydroxyl group instead of an acetoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
99217-04-6 |
|---|---|
Molekularformel |
C18H11NO4 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
(3-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-15(19(21)22)13-7-5-11-3-2-4-12-6-8-14(16)18(13)17(11)12/h2-9H,1H3 |
InChI-Schlüssel |
MLXPFKTZYAVEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)

![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)


![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
